![molecular formula C11H14ClNS B2358260 3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride CAS No. 2241138-64-5](/img/structure/B2358260.png)
3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride” is a chemical compound with the CAS Number: 2241138-64-5. It has a molecular weight of 227.76 . The IUPAC name for this compound is (1R,5S)-3-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene hydrochloride .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NS.ClH/c1-2-11(13-5-1)8-6-9-3-4-10(7-8)12-9;/h1-2,5-6,9-10,12H,3-4,7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Stereoselective Synthesis
- A study on the stereoselective synthesis of NS9544 acetate, a potential drug for treating pain and CNS disorders, highlights the significance of 3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene derivatives in the pharmaceutical field. The synthesis involved the enantioselective deprotonation of tropinone and crystallization processes (Malmgren et al., 2011).
Intramolecular Michael-type Additions
- Research into the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, including the use of 4-chloroalkyl-1,4-dihydropyridines and azepines, underlines the chemical versatility of compounds structurally related to 3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene (Gregory et al., 1985).
Direct Synthesis of Tropidinyl Complexes
- The compound also finds application in the synthesis of allyl complexes like monotropidinyl titanium trichloride, as demonstrated in a study involving CH-activation and deprotonation of tropidine (Tamm et al., 2007).
Synthesis of Analogue Compounds
- In another study, the synthesis of a tropinyl ester analogue of the neurotransmitter acetylcholine was explored, indicating the utility of related compounds in neurochemistry (Das et al., 1995).
Application in Nematicidal Activities
- A series of novel azabicyclo derivatives containing a thiazole moiety, related to 3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene, were synthesized and evaluated for their nematicidal activities, highlighting potential agricultural applications (Li et al., 2020).
Synthesis of Potent Agonists
- Research on synthesizing potent agonists for the alpha7 nicotinic acetylcholine receptor also employs derivatives of 3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene, demonstrating the compound's relevance in neurological research (Tatsumi et al., 2004).
Synthesis of Cephem Derivatives
- The synthesis of new cephalosporin derivatives, which are important in antibiotic research, also utilizes structures related to 3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene (Blau et al., 2008).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Research into the synthesis and applications of compounds with the 8-azabicyclo[3.2.1]octane scaffold, such as “3-Thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride”, is ongoing . The scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Compounds with the 8-azabicyclo[321]octane scaffold, like tropane alkaloids, are known to interact with their targets in a specific manner .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
Compounds with a similar structure, like tropane alkaloids, are known to have significant biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
3-thiophen-2-yl-8-azabicyclo[3.2.1]oct-2-ene;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS.ClH/c1-2-11(13-5-1)8-6-9-3-4-10(7-8)12-9;/h1-2,5-6,9-10,12H,3-4,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDVBNDKJDWBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(CC1N2)C3=CC=CS3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-cyclohexyl-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358177.png)

![(4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B2358179.png)
![2-ethyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)butanamide](/img/structure/B2358180.png)
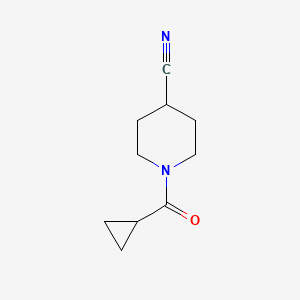
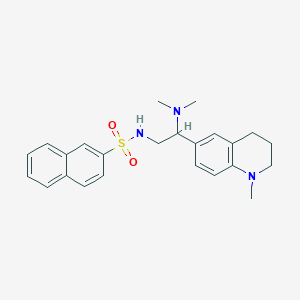

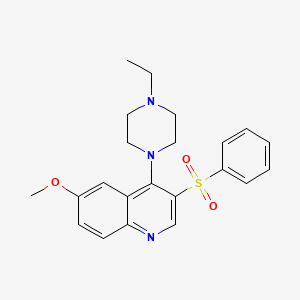
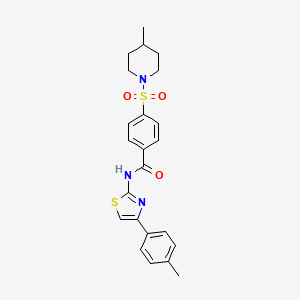
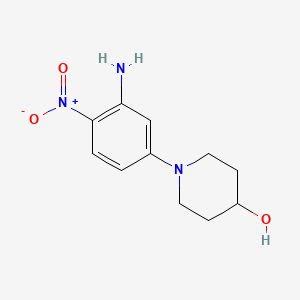
![4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine](/img/structure/B2358191.png)

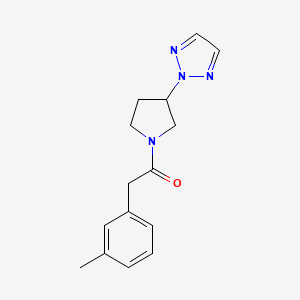
![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2358199.png)
